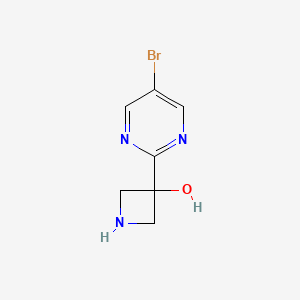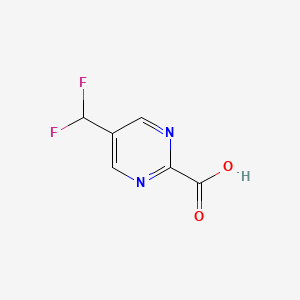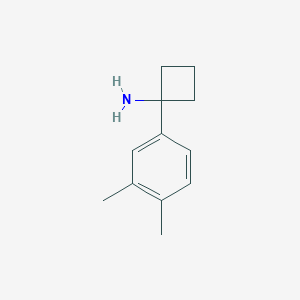
1-(3,4-Dimethylphenyl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutane ring attached to an amine group and a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common approach is to react 3,4-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for large-scale synthesis and may include additional purification steps to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,5-Dimethylphenyl)cyclobutan-1-amine: Similar structure but with different methyl group positions.
1-(3,4-Dimethoxyphenyl)cyclobutan-1-amine: Contains methoxy groups instead of methyl groups.
Uniqueness: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11(8-10(9)2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |
Clave InChI |
IPTRLJFSSXHWLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CCC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


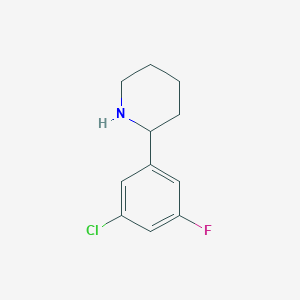

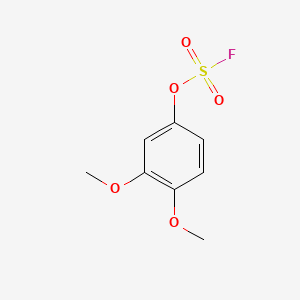
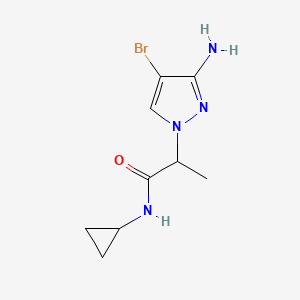
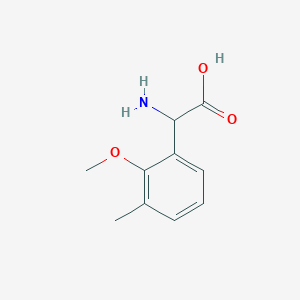
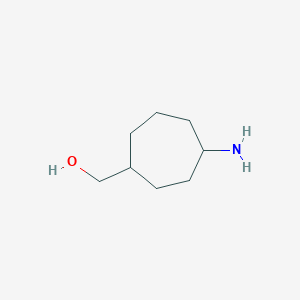
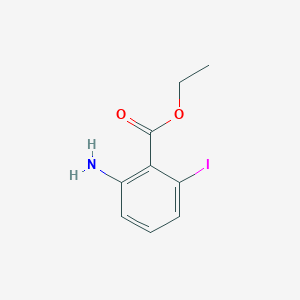
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)
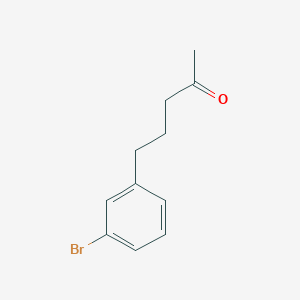
![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
